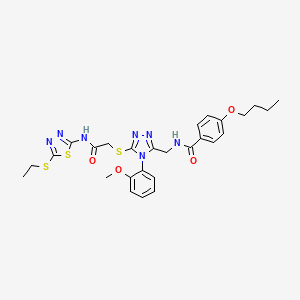

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O4S3/c1-4-6-15-38-19-13-11-18(12-14-19)24(36)28-16-22-30-32-26(34(22)20-9-7-8-10-21(20)37-3)40-17-23(35)29-25-31-33-27(41-25)39-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,28,36)(H,29,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOSVSIXLSTHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Structural Overview

The compound features:

- A 1,3,4-thiadiazole moiety, which is often associated with anticancer activity.

- A triazole ring , known for its role in diverse biological activities including antifungal and anticancer effects.

- An alkoxy group that may enhance lipophilicity and bioavailability.

Anticancer Properties

Numerous studies have explored the cytotoxic effects of thiadiazole derivatives. The compound is structurally similar to several potent anticancer agents. The following table summarizes key findings from relevant research on related compounds:

The compound's structural components suggest potential efficacy against various cancer cell lines due to the presence of the thiadiazole and triazole rings.

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

- Inhibition of cell proliferation : Compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

- Targeting specific kinases : Many derivatives act as inhibitors of kinases such as JNK (c-Jun N-terminal kinase), which plays a role in cell survival and apoptosis pathways .

- Modulation of oxidative stress : Some studies indicate that these compounds may alter the oxidative state within cells, leading to increased reactive oxygen species (ROS) and subsequent cell death.

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that modifications to the phenyl ring significantly affected potency. For instance:

- Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.

Additionally, a structure–activity relationship study highlighted that the introduction of specific substituents on the thiadiazole ring could lead to improved activity against breast and lung cancer cell lines .

Scientific Research Applications

Key Structural Features:

- Thiadiazole and Triazole Rings : These heterocyclic structures are often associated with antimicrobial and anticancer properties.

- Amide Group : Contributes to the compound's solubility and stability.

- Butoxy Substituent : Enhances lipophilicity, potentially improving bioavailability.

Recent studies have highlighted the multifaceted biological activities of this compound. Notably, it exhibits potential anticancer , antimicrobial , and enzyme inhibitory properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For example:

- A study demonstrated that similar compounds showed an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, suggesting effective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and disruption of key signaling pathways.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary tests suggest efficacy against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

Enzyme Inhibition

The compound's structural components indicate potential for inhibiting specific enzymes:

- Acetylcholinesterase Inhibition : Related compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative disease treatment.

| Compound Name | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Antitumor | 7.4 | Bcr-Abl Kinase |

| Compound B | AChE Inhibitor | 2.7 | Acetylcholinesterase |

| Compound C | Antifungal | 25.9 | Botrytis cinerea |

Case Studies

Several studies have explored the applications of this compound and its analogs:

Antitumor Efficacy

A series of thiadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Modifications in their molecular structure significantly enhanced anticancer activity, demonstrating the importance of structure-function relationships in drug design.

Enzyme Inhibition Studies

Investigations into acetylcholinesterase inhibitors have shown that certain derivatives exhibit strong inhibition capabilities. This has implications for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Spectroscopic Comparison

Key Research Findings

- Synthetic Accessibility : Thiadiazole-triazole hybrids (e.g., 8a) are synthesized in high yields (~80%) via condensation reactions, suggesting feasible scalability for the target compound .

- Bioactivity Potential: Analogues with methoxyphenyl groups (e.g., 53) show enhanced receptor affinity, supporting the target compound’s design rationale .

- Structural Stability : Crystallographic data for oxadiazole derivatives (e.g., orthorhombic packing in ) highlight the importance of heterocyclic rigidity in drug design.

Preparation Methods

Synthetic Strategy

The target compound’s structure necessitates a stepwise approach to construct its three primary components:

- 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

- 4-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-ylmethanamine

- 4-Butoxybenzoyl chloride

These intermediates are coupled sequentially via thioether linkages and amidation. Key challenges include controlling regiochemistry during heterocycle formation and ensuring compatibility of functional groups under reaction conditions.

Detailed Preparation Methods

Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazide

1,3,4-Thiadiazoles are synthesized via acid-catalyzed cyclization of thiosemicarbazides with carboxylic acid derivatives. For 5-(ethylthio)-1,3,4-thiadiazol-2-amine:

- Reactants : Ethyl thiooxamate and thiosemicarbazide.

- Conditions : Reflux in acetic acid (120°C, 6 h).

- Mechanism : Cyclodehydration forms the thiadiazole ring, with the ethylthio group introduced via the thiooxamate precursor.

Equation :

$$

\text{NH}2\text{CSNHNH}2 + \text{CH}3\text{CH}2\text{SC(O)CO}2\text{H} \xrightarrow{\text{AcOH, Δ}} \text{C}3\text{H}5\text{N}3\text{S}2 + \text{H}2\text{O}

$$

Synthesis of 4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-ylmethanamine

Cyclocondensation of 4-Amino-3-Mercaptotriazole

Route b from triazolothiadiazine synthesis (PMC8816708) is adapted:

- Reactants : 4-Amino-3-mercapto-1,2,4-triazole and 2-methoxyphenacyl bromide.

- Conditions : K$$2$$CO$$3$$ in DMF, 80°C, 12 h.

- Mechanism : Nucleophilic substitution at the α-carbon of phenacyl bromide forms the triazole-thioether intermediate, followed by cyclization.

Equation :

$$

\text{C}2\text{H}4\text{N}4\text{S} + \text{BrC(O)C}6\text{H}4\text{OCH}3 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}9\text{H}9\text{N}_3\text{OS} + \text{HBr}

$$

Functionalization to Methanamine

The triazole-thioether is brominated at the methyl position using NBS (N-bromosuccinimide), followed by amination with aqueous NH$$_3$$:

Assembly of the Core Structure

Thioether Coupling

The 5-(ethylthio)thiadiazolamine and triazolylmethanamine are linked via a disulfide bridge:

- Reactants : 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl methanesulfonate and triazolylmethanamine.

- Conditions : DIPEA in DCM, 0°C to 25°C, 4 h.

Equation :

$$

\text{C}5\text{H}8\text{N}3\text{S}2 + \text{C}9\text{H}{10}\text{N}3\text{OS} \xrightarrow{\text{DIPEA, DCM}} \text{C}{14}\text{H}{18}\text{N}6\text{O}2\text{S}3 + \text{CH}3\text{SO}3\text{H}

$$

Amidation with 4-Butoxybenzoyl Chloride

The final step involves coupling the amine intermediate with 4-butoxybenzoyl chloride:

- Conditions : Pyridine, THF, 0°C, 2 h.

- Workup : Precipitation with ice-water, recrystallization from ethanol.

Equation :

$$

\text{C}{14}\text{H}{18}\text{N}6\text{O}2\text{S}3 + \text{C}{11}\text{H}{13}\text{ClO}2 \rightarrow \text{C}{25}\text{H}{29}\text{N}7\text{O}4\text{S}_3 + \text{HCl}

$$

Optimization and Challenges

Analytical Characterization

Q & A

Basic: What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?

Answer:

The compound’s core integrates a 1,3,4-thiadiazole, 1,2,4-triazole, and benzamide scaffold. Key steps include:

- Thioether linkage formation : React thiol-containing intermediates (e.g., 5-(ethylthio)-1,3,4-thiadiazol-2-amine) with α-chloroacetamide derivatives under reflux with anhydrous K₂CO₃ in dry acetone (3–4 hours) .

- Triazole ring assembly : Cyclize thiosemicarbazides via intramolecular dehydration using POCl₃ or H₂SO₃ as catalysts, followed by purification via recrystallization (ethanol/water) .

- Benzamide coupling : Use EDCI/HOBt-mediated amidation between carboxylic acids and amines in DMF at 0–25°C, monitoring pH to avoid side reactions .

Validation : Confirm regiochemistry via NMR (e.g., thiadiazole NH at δ 12–13 ppm) and LC-MS for molecular ion peaks .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

- Spectroscopic analysis :

- Purity assessment :

Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Answer:

Contradictions often arise from differential membrane permeability or metabolization. Methodological approaches include:

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular concentrations .

- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human S9 fractions) and analyze via LC-MS/MS for stability .

- Target engagement assays : Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., 5-lipoxygenase-activating protein) .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., FLAP, COX-2). Focus on key residues (e.g., His/Arg in catalytic sites) and validate with mutagenesis studies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and hydrogen bond occupancy .

- QSAR modeling : Coramine substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize potency .

Advanced: How can substituents be optimized for improved pharmacokinetics without compromising activity?

Answer:

- LogP optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce cLogP (target <5) while maintaining thiadiazole/triazole hydrogen-bonding motifs .

- Metabolic stability : Replace labile esters (e.g., ethylthio) with bioisosteres (e.g., cyclopropylthio) to resist CYP3A4 oxidation .

- In vivo validation : Use rodent models to assess oral bioavailability (AUC₀–24h) and tissue distribution via LC-MS/MS .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) for yield and purity .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression (e.g., carbonyl peak at 1700 cm⁻¹) .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess (ee >98%) for chiral intermediates .

Advanced: How to analyze non-covalent interactions influencing crystallization or supramolecular assembly?

Answer:

- X-ray crystallography : Resolve π-π stacking (3.5–4.0 Å) and hydrogen-bond networks (e.g., N–H···O=C) .

- DFT calculations : Calculate interaction energies (e.g., van der Waals, electrostatic) using Gaussian 16 at the B3LYP/6-31G* level .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to crystal packing (e.g., decomposition >200°C) .

Advanced: What strategies resolve discrepancies in biological selectivity across related targets?

Answer:

- Panel screening : Test against isoforms (e.g., LOX-5 vs. LOX-12) at 1–10 μM concentrations .

- Kinetic assays : Determine values via surface plasmon resonance (SPR) to compare binding affinities .

- Structural biology : Co-crystallize with off-targets (e.g., kinases) to identify selectivity-determining residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.